2-(4-chlorophenoxy)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethylphenyl group, and a thiadiazole ring
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide involves multiple steps. One common synthetic route starts with the preparation of the chlorophenoxy intermediate, which is then reacted with a thiadiazole derivative under specific conditions to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the phenyl and thiadiazole rings allows for oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, targeting the carbonyl groups within the molecule.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. For instance, its role as an acetylcholinesterase inhibitor is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-chlorophenoxy)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide stands out due to its unique combination of functional groups. Similar compounds include:
5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: This compound shares the chlorophenoxy group but differs in the presence of an oxadiazole ring instead of a thiadiazole ring.
Difenoconazole: A fungicide that also contains a chlorophenoxy group but has a different overall structure and application.
Properties
Molecular Formula |
C22H21ClN4O3S |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H21ClN4O3S/c1-13-3-6-17(9-14(13)2)27-11-15(10-20(27)29)21-25-26-22(31-21)24-19(28)12-30-18-7-4-16(23)5-8-18/h3-9,15H,10-12H2,1-2H3,(H,24,26,28) |
InChI Key |
NIFQTBGIEREFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)COC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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